molecular formula C21H22BrN3O2S B2731817 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline CAS No. 478081-72-0

2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline

Cat. No.: B2731817
CAS No.: 478081-72-0
M. Wt: 460.39
InChI Key: AHZMJMMWMMCKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline is a complex organic compound with the molecular formula C21H22BrN3O2S It is known for its unique structural features, which include a quinoline core, a piperazine ring, and a bromophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the bromophenyl sulfonyl group via sulfonylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline stands out due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets. This unique feature may contribute to its distinct pharmacological properties and make it a valuable compound for further research .

Properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4,8-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S/c1-15-4-3-5-19-16(2)14-20(23-21(15)19)24-10-12-25(13-11-24)28(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZMJMMWMMCKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.